Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate
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Overview
Description
Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate is a complex organic compound with a unique structure It is characterized by a long tetradecanoate chain with a methoxyethoxy group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate typically involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The methoxyethoxy group can be introduced through a subsequent etherification reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tetradecanoate chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl-3-(1-methoxyethoxy)-tetradecanoate
- Methyl-3-(1-methyl-1-ethoxyethoxy)-tetradecanoate
- Methyl-3-(1-methyl-1-methoxypropoxy)-tetradecanoate
Uniqueness
Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the methoxyethoxy group enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H38O4 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 3-(2-methoxypropan-2-yloxy)tetradecanoate |
InChI |
InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-13-14-15-17(16-18(20)21-4)23-19(2,3)22-5/h17H,6-16H2,1-5H3 |
InChI Key |
GATZFKCVIWQEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OC(C)(C)OC |
Origin of Product |
United States |
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